molecular formula C5H10BrCl B104276 1-Bromo-5-chloropentane CAS No. 54512-75-3

1-Bromo-5-chloropentane

Cat. No. B104276
CAS RN: 54512-75-3
M. Wt: 185.49 g/mol
InChI Key: PHHNNDKXQVKJEP-UHFFFAOYSA-N
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Description

1-Bromo-5-chloropentane is a halogenated alkane with both bromine and chlorine substituents. It is a compound that can be synthesized through various chemical reactions and has a molecular structure that allows for different conformations. The compound's physical and chemical properties are influenced by the presence of the halogen atoms, which also affect its reactivity in chemical reactions.

Synthesis Analysis

The synthesis of halogenated compounds like 1-bromo-5-chloropentane can be achieved through the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This method is highly diastereoselective and leverages the halogen atom at the alkyne terminus to promote a 1,2-acyloxy migration, leading to the formation of diene products that can further undergo Diels-Alder and cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 1-bromo-5-chloropentane and similar molecules has been studied using techniques such as gas-phase electron diffraction and molecular mechanics calculations. These studies reveal the presence of different conformers, which are arrangements of the molecule that differ in the rotation around single bonds. For example, 1-bromo-3-chloropropane exists as a mixture of four conformers, indicating that 1-bromo-5-chloropentane may also exhibit conformational isomerism .

Chemical Reactions Analysis

1-Bromo-5-chloropentane can participate in various chemical reactions due to the presence of reactive halogen atoms. For instance, halogenated compounds can react with alcohols to form esters of α-alkoxy- and α-bromo(chloro)-hexafluorobutyric acids, as seen in reactions involving 1-bromo(chloro)-1,2-epoxyheptafluorobutanes . Additionally, the compound can be expected to undergo nucleophilic substitution reactions, as demonstrated by the synthesis of 1-bromobutane from 1-butanol and hydrobromic acid in the presence of a phosphonium salt .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-5-chloropentane are influenced by the halogen atoms and the molecule's conformational flexibility. The Raman and infrared spectra of similar halogenated alkanes have been measured in various states of aggregation, providing insights into the rotational isomerism and the normal coordinates of these molecules . The phase transitions and elastic properties of halogenated adamantanes, such as 1-bromoadamantane, have been studied using ultrasonic methods, indicating that similar studies on 1-bromo-5-chloropentane could reveal unique features related to its order-disorder transitions9.

Scientific Research Applications

Electrochemical Reduction

1-Bromo-5-chloropentane has been studied for its electrochemical reduction at carbon electrodes in dimethylformamide. This process results in the formation of cyclopentane due to intramolecular cyclization, along with other products like n-pentane and 1-pentene. Such studies highlight its potential in electrochemical applications and synthesis of various organic compounds (Pritts & Peters, 1994).

Vibration Spectra and Rotational Isomerism

Research on the vibration spectra and rotational isomerism of chain molecules, including 1-Bromo-5-chloropentane, has provided insights into the behavior of such compounds in different states of aggregation. This research is crucial in understanding the physical properties and molecular dynamics of halogenated alkanes (Ogawa et al., 1978).

Safety And Hazards

1-Bromo-5-chloropentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-bromo-5-chloropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10BrCl/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHNNDKXQVKJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3068960
Record name Pentane, 1-bromo-5-chloro-
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Molecular Weight

185.49 g/mol
Source PubChem
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Product Name

1-Bromo-5-chloropentane

CAS RN

54512-75-3
Record name 1-Bromo-5-chloropentane
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Record name 1-Bromo-5-chloropentane
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Record name 1-Bromo-5-chloropentane
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Record name Pentane, 1-bromo-5-chloro-
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Record name 1-BROMO-5-CHLOROPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
WA Pritts, DG Peters - Journal of the Electrochemical Society, 1994 - iopscience.iop.org
… First, 1-bromo-5-chloropentane is easier to reduce than 1,5-dibromopentane, and 1-chloro-5-iodopentane is easier to reduce than 1,5-diiodopentane. Although these trends are in …
Number of citations: 19 iopscience.iop.org
FL Lambert, GB Ingall - Tetrahedron Letters, 1974 - Elsevier
… of bromoalkanes at the glassy carbon electrode, 5 we noted a second very negative wave following the reduction of bromine in 1-bromo-5-chloropentane. Subsequent work with l-…
Number of citations: 38 www.sciencedirect.com
M Taouai, K Chakroun, A Vallin-Butruille… - Organic …, 2018 - arkat-usa.org
… The source of the free halide used to induce the exchange is the initial reaction involving alkylation of p-tbutylcalix[4]arene by the unsymmetrical dihalide 1-bromo-5-chloropentane. This …
Number of citations: 4 www.arkat-usa.org
KM Hoffmann, JS Kingsbury, NL March, Y Jang… - Molecules, 2022 - mdpi.com
… HSC synthesis begins with multigram-scale Gabrielle and tert-butyl N-(benzyloxy)carbamate alkylations of 1-bromo-5-chloropentane following prior literature, but the end-game …
Number of citations: 2 www.mdpi.com
DK Maity, H Mohan, S Chattopadhyay… - The Journal of Physical …, 1995 - ACS Publications
… Bromo4-chlorobutane and 1 -bromo-5 -chloropentane were synthesized in the laboratory using the detailed procedures below. Preparation of l-Bromo-4-chlorobutane. To a magneti…
Number of citations: 12 pubs.acs.org
P Mazerolles, P Boussaguet, V Huc - Organic syntheses, 2003 - Wiley Online Library
… reactant: 1‐bromo‐5‐chloropentane (88.37 g, 0.47 mol) …
Number of citations: 20 onlinelibrary.wiley.com
R Ortega, E Raviña, CF Masaguer, F Areias… - Bioorganic & medicinal …, 2009 - Elsevier
… Alkylation of piperazines with 1-bromo-4-chlorobutane or 1-bromo-5-chloropentane, … Alkylation of the benzolactams 2a,b with 1-bromo-4-chlorobutane or 1-bromo-5-chloropentane in …
Number of citations: 39 www.sciencedirect.com
F Morishita, T Ueda, Y Terashima, T Kojima - Analytical sciences, 1985 - Springer
The relationship between the molecular structure of brominated alkanes and their retention index (I) in gas chromatography is discussed. The / for a given monobromide can be …
Number of citations: 3 link.springer.com
M Li, SA Nyantakyi, P Gopal, DB Aziz… - ACS medicinal …, 2017 - ACS Publications
… Synthesis of the TPP analogues was achieved by reacting the substituted indole with 1-bromo-3-chloropropane or 1-bromo-5-chloropentane in the presence of sodium hydride, after …
Number of citations: 29 pubs.acs.org
L Zhou, W Chen, C Cao, Y Shi, W Ye, J Hu… - European Journal of …, 2020 - Elsevier
… Treatment of 15 with 1-bromo-2-chloroethane, 1-bromo-5-chloropentane, and 1-bromo-6-chlorohexane yielded respectively 19A-C in high yields in the presence of sodium bicarbonate, …
Number of citations: 31 www.sciencedirect.com

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